1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone

Pharmacology Cannabinoid Research Structure-Activity Relationship (SAR)

CAS 1427326-08-6, formally known as 1-[1-(2-cyclohexylethyl)-1H-indol-3-yl]-2-(3-methoxyphenyl)ethanone, is a synthetic cannabinoid from the phenylacetylindole class. It functions as a potent agonist at the CB1 and CB2 cannabinoid receptors.

Molecular Formula C25H29NO2
Molecular Weight 375.5 g/mol
CAS No. 1427326-08-6
Cat. No. B583742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone
CAS1427326-08-6
Synonyms1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone
Molecular FormulaC25H29NO2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
InChIInChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3
InChIKeyRPDBGECJZVHHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-Cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone (CAS 1427326-08-6) for Forensic & Research Procurement


CAS 1427326-08-6, formally known as 1-[1-(2-cyclohexylethyl)-1H-indol-3-yl]-2-(3-methoxyphenyl)ethanone, is a synthetic cannabinoid from the phenylacetylindole class [1]. It functions as a potent agonist at the CB1 and CB2 cannabinoid receptors . This compound is the 3-methoxy positional isomer of the scheduled synthetic cannabinoid RCS-8, differing solely by the location of a methoxy group on its phenylacetyl ring . This single structural variation results in quantifiable differences in receptor binding affinity, analytical signature, and metabolic pathway, making the procurement of this specific isomer critical for accurate forensic identification, toxicological research, and pharmacological structure-activity relationship (SAR) studies.

Procurement Risks of Substituting 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone with its Analogs


Substituting CAS 1427326-08-6 with its 2-methoxy analog (RCS-8) or other phenylacetylindoles like JWH-250 is scientifically invalid due to demonstrable differences in CB1 receptor affinity, mass spectral fragmentation, and metabolic fate. Moving the methoxy group from the ortho to the meta position on the phenylacetyl ring demonstrably reduces CB1 binding affinity between paired analogs [1]. Furthermore, a recent metabolism study on the parent compound RCS-8 shows extensive cytochrome P450-mediated oxidation and glucuronidation [2], a metabolic profile that is highly dependent on the methoxy group's position. Using an incorrect isomer will lead to misidentification in GC-MS confirmation assays and flawed pharmacokinetic interpretations, directly compromising forensic casework and pharmacological research integrity [3].

Quantitative Differentiation of 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone (CAS 1427326-08-6)


CB1 Cannabinoid Receptor Binding Affinity: Meta-Methoxy Positional Isomerism

The ortho-to-meta methoxy substitution on the phenylacetyl group reduces CB1 receptor binding affinity. This is a class-level inference derived from the prototypical phenylacetylindole pair JWH-250 (ortho-methoxy) and JWH-302 (meta-methoxy). JWH-302 exhibits a Ki of 17 nM at CB1, which is 1.55-fold weaker than the 11 nM Ki of JWH-250 [1]. This SAR trend is expected to apply to the cyclohexylethyl series, positioning CAS 1427326-08-6 as a lower-affinity isomer relative to its 2-methoxy analog RCS-8. Furthermore, the N-cyclohexylethyl substitution on RCS-8 reduces potency compared to the N-pentyl substitution of JWH-250, creating a compound with distinct pharmacological properties [2].

Pharmacology Cannabinoid Research Structure-Activity Relationship (SAR)

Electron Ionization Mass Spectrometry (GC-MS) Differentiation of Positional Isomers

Positional isomers in the phenylacetylindole class can be conclusively differentiated by their unique electron ionization mass spectral fragment ion ratios, specifically m/z 121:91. Although data for the cyclohexylethyl series is not directly published, the established fragmentation behavior of the N-pentyl analogs provides a robust class-level inference for analytical differentiation. For the meta-methoxy isomer JWH-302, the m/z 121:91 ratio is 1.3 ± 0.1 (95% CI, N=6). This is significantly different from the ortho-methoxy isomer JWH-250, which exhibits a ratio of 0.4 ± 0.02 (95% CI, N=14), a 3.25-fold difference [1]. This diagnostic ratio is formed by the cleavage of the methoxy group and is independent of the N-alkyl chain, making it a transferable characteristic for identifying CAS 1427326-08-6.

Forensic Chemistry Analytical Toxicology Metabolite Identification

Human Hepatocyte Metabolism and Metabolite Identification for Forensic Urinalysis

The metabolic pathway of the parent compound RCS-8 (2-methoxy isomer) provides a direct comparative baseline for the target 3-methoxy isomer. Incubation of RCS-8 with human hepatocytes, followed by high-resolution mass spectrometry analysis, identified more than 20 distinct metabolites. The major biotransformations included oxidation, demethylation of the methoxy group, and glucuronidation [1]. The methoxy group's position will alter the site of primary oxidation and the subsequent glucuronidation profile. Therefore, the unique metabolites of CAS 1427326-08-6 will serve as specific biomarkers for its consumption, distinct from the major hydroxyphenyl RCS-8 glucuronide and demethyl-hydroxycyclohexyl RCS-8 glucuronide targets identified for the 2-methoxy isomer [1].

Forensic Toxicology Drug Metabolism LC-HRMS Analysis

Physicochemical Solubility for In Vitro Assay Formulation

The quantifiable solubility of CAS 1427326-08-6 is essential for precise in vitro assay preparation. The certified reference standard from Cayman Chemical provides specific solubility data. The compound achieves a solubility of 30 mg/mL in DMF, 10 mg/mL in DMSO, and 3 mg/mL in ethanol . In a physiologically relevant aqueous buffer system (DMF:PBS (pH 7.2) at a 1:2 ratio), the solubility is 0.33 mg/mL, which corresponds to a ready-to-use concentration of 0.88 mM for cell-based assays . This defined solubility guide is crucial for researchers to avoid using incorrect solvents or concentrations that could lead to compound precipitation and inaccurate bioactivity data.

Pharmacology Assay Development Reference Standards

Key Applications for Procuring 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone


Forensic Toxicology: Development of Confirmatory GC-MS/MS or LC-MS/MS Methods

Forensic laboratories must procure this specific isomer to create a certified reference standard for analytical method development . The unique m/z 121:91 fragment ion ratio of 1.3 ± 0.1 allows for the definitive differentiation of this 3-methoxy isomer from the 2-methoxy analog (ratio of 0.4 ± 0.02) in seized materials [1]. A pure standard is critical for establishing retention time and multiple reaction monitoring (MRM) transitions, enabling the unambiguous identification and quantification of this emerging drug in casework.

Clinical Toxicology & Doping Control: Urinary Metabolite Biomarker Discovery

Research groups studying drug metabolism need this compound for human hepatocyte incubation studies to identify unique urinary biomarkers. As established for the 2-methoxy isomer RCS-8, which generates over 20 metabolites including hydroxyphenyl RCS-8 glucuronide [2], the 3-methoxy isomer will yield a distinct metabolic signature. Procuring CAS 1427326-08-6 allows toxicologists to produce and characterize these novel oxidized and glucuronidated metabolites, which are essential for developing reference methods in clinical and anti-doping urine drug testing.

Academic Cannabinoid Research: Pharmacological Structure-Activity Relationship (SAR) Studies

This compound is a critical tool for pharmacologists mapping the CB1 receptor's binding pocket [3]. The quantified 1.55-fold reduction in CB1 affinity observed when moving the methoxy group from the ortho to meta position on the phenylacetyl ring system [4] provides a key data point. Researchers can use this pure isomer to investigate the steric and electronic requirements of the receptor's binding site, conduct functional assays (e.g., GTPγS binding), and build predictive SAR models for this class of synthetic cannabinoids.

Quote Request

Request a Quote for 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.